Methyl 2-amino-4-(S-methylsulfonimidoyl)butanoate
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Overview
Description
. This compound is a derivative of methionine, an essential amino acid, and is known for its unique chemical structure and properties.
Preparation Methods
The synthesis of methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate involves several steps. One common method includes the reaction of methionine with methyl iodide in the presence of a base, followed by oxidation with hydrogen peroxide to introduce the sulfoximine group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoximine group to a sulfide.
Substitution: The amino and imino groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on enzyme activity and protein synthesis.
Medicine: Research explores its potential therapeutic applications, including its role as an inhibitor of certain enzymes.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate involves its interaction with specific molecular targets. It acts as an inhibitor of glutamine synthetase, an enzyme involved in the synthesis of glutamine. By inhibiting this enzyme, the compound affects various metabolic pathways and cellular processes .
Comparison with Similar Compounds
Methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate can be compared with other similar compounds, such as:
Methionine sulfoximine: A closely related compound with similar inhibitory effects on glutamine synthetase.
Methionine sulfone: An oxidized derivative of methionine with different chemical properties and applications.
Methionine: The parent amino acid from which these derivatives are synthesized
These comparisons highlight the unique properties and applications of methyl 2-amino-4-[imino(methyl)oxo-lambda6-sulfanyl]butanoate, particularly its role as an enzyme inhibitor and its potential therapeutic uses.
Properties
Molecular Formula |
C6H14N2O3S |
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Molecular Weight |
194.25 g/mol |
IUPAC Name |
methyl 2-amino-4-(methylsulfonimidoyl)butanoate |
InChI |
InChI=1S/C6H14N2O3S/c1-11-6(9)5(7)3-4-12(2,8)10/h5,8H,3-4,7H2,1-2H3 |
InChI Key |
WSPSNLXPVQPOBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCS(=N)(=O)C)N |
Origin of Product |
United States |
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